molecular formula C28H28N2O5 B15007259 N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-phenylacetamide

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-phenylacetamide

Cat. No.: B15007259
M. Wt: 472.5 g/mol
InChI Key: YBJPNMPWDOCVHV-UHFFFAOYSA-N
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Description

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-phenylacetamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline structure is synthesized through a Pomeranz–Fritsch reaction, which involves the cyclization of benzylamine derivatives.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, using appropriate catalysts and solvents.

    Coupling with Phenylacetamide: The final step involves coupling the intermediate product with phenylacetamide under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or thiols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, thiols

Major Products

    Oxidation: Quinones

    Reduction: Amines, alcohols

    Substitution: Halogenated or thiolated derivatives

Scientific Research Applications

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving neurological pathways.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-thiophenesulfonamide
  • N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide

Uniqueness

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-phenylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C28H28N2O5

Molecular Weight

472.5 g/mol

IUPAC Name

N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-2-phenylacetamide

InChI

InChI=1S/C28H28N2O5/c1-32-24-14-19-10-11-29-23(21(19)16-26(24)34-3)13-20-15-25(33-2)27(35-4)17-22(20)30-28(31)12-18-8-6-5-7-9-18/h5-11,14-17H,12-13H2,1-4H3,(H,30,31)

InChI Key

YBJPNMPWDOCVHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)CC4=CC=CC=C4)OC)OC)OC

Origin of Product

United States

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